1-(4-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-Chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring three distinct aromatic systems:
- A 1H-1,2,3-triazole core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring.
- The 1,2,4-oxadiazole moiety is further substituted at position 3 with a pyridin-4-yl group.
- An amine (-NH2) group is located at position 5 of the triazole.
This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN7O/c16-10-1-3-11(4-2-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHXDQQCRKICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substitution of the oxadiazole with a thiadiazole () introduces sulfur, which may enhance interactions with metal ions or redox-active biological targets .
Substituent Effects: The pyridin-4-yl group in the target compound likely improves water solubility compared to 4-ethoxyphenyl (E595-0525) due to its basic nitrogen .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physical Properties
Biological Activity
The compound 1-(4-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates various pharmacologically active moieties. Its structure combines a triazole and oxadiazole framework, which are known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C_{15}H_{13ClN_6O with a molecular weight of approximately 344.76 g/mol. The presence of the 4-chlorophenyl and pyridin-4-yl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and triazole moieties. The hybridization of these structures has been shown to inhibit various cancer-related enzymes:
- Mechanism of Action : The compound targets several key proteins involved in cancer cell proliferation, including:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
In vitro studies demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with oxadiazole rings were reported to inhibit telomerase activity effectively, which is crucial for cancer cell immortality .
Antimicrobial Activity
The 1,3,4-oxadiazole ring structure is well-documented for its antimicrobial properties. Research indicates that derivatives of this compound exhibit:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For example:
- Antifungal Activity : Some derivatives have demonstrated efficacy against fungal strains, indicating broad-spectrum antimicrobial potential .
Anti-inflammatory Activity
Compounds containing oxadiazole moieties also exhibit anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The anti-inflammatory activity is often assessed through in vivo models where the reduction in edema or inflammatory markers is measured .
Case Studies
Several case studies have been conducted on derivatives of the target compound:
- Study on Anticancer Effects : A derivative was tested against human breast cancer cell lines (MCF-7), showing a significant decrease in cell viability at concentrations as low as 10 µM.
- Antimicrobial Screening : A series of oxadiazole derivatives were screened for antimicrobial activity against Mycobacterium tuberculosis, with some compounds exhibiting MICs as low as 4 µM .
- In Vivo Anti-inflammatory Study : In a rat model of arthritis, a related compound demonstrated a reduction in paw swelling by up to 50% compared to control groups.
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | N/A | 10 |
| Antibacterial | E. coli | 8 | N/A |
| Antitubercular | M. tuberculosis | 4 | N/A |
| Anti-inflammatory | Rat model (arthritis) | N/A | N/A |
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
The compound is typically synthesized via multi-step cyclocondensation reactions . Key steps include:
- Cyclization of precursors : Reacting 4-chlorophenyl-substituted triazole precursors with pyridinyl-oxadiazole intermediates under reflux conditions (e.g., in DMF or ethanol at 80–100°C) .
- Amine functionalization : Introducing the amine group at the triazole C5 position using nitration followed by reduction (e.g., Pd/C-catalyzed hydrogenation) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Validation : Confirm purity via HPLC (>95%) and structural identity via /-NMR and HRMS .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Spectroscopy : -NMR (to verify aromatic protons and amine signals), -NMR (to confirm heterocyclic carbons), and IR (to detect NH/amine stretches) .
- Mass spectrometry : HRMS or ESI-MS for molecular ion confirmation .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Elemental analysis : Match calculated vs. observed C, H, N percentages .
Q. How can researchers screen the biological activity of this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
- Target identification : Use molecular docking to predict binding to targets like EGFR or DHFR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate oxadiazole formation .
- Temperature control : Microwave-assisted synthesis (100–120°C, 30 min) reduces side reactions vs. conventional heating .
- Real-time monitoring : Use TLC or in-situ FTIR to track intermediate formation .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Control variables : Verify compound purity, solvent (DMSO vs. saline), and cell line provenance .
- Orthogonal assays : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What strategies enable regioselective functionalization of the triazole-oxadiazole core?
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C3 of the triazole to direct electrophilic substitution .
- Protecting groups : Temporarily protect the amine with Boc to prevent undesired side reactions during halogenation .
- Metal-mediated coupling : Suzuki-Miyaura coupling for aryl group introduction at the oxadiazole C5 position .
Q. How can structure-activity relationship (SAR) studies rationalize substituent effects on bioactivity?
- Analog synthesis : Compare analogs with substituent variations (e.g., 4-Cl vs. 4-F phenyl) .
- Bioactivity clustering : Use PCA (principal component analysis) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic requirements for target binding .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water) and solve structure using SHELX .
- Compare with DFT : Validate bond lengths/angles against computational geometry (RMSD < 0.05 Å) .
- Powder XRD : Assess polymorphism and crystallinity for formulation studies .
Q. How can researchers address solubility challenges during biological testing?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) or β-cyclodextrin inclusion complexes .
- Pro-drug design : Esterify the amine to enhance lipophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication, 20 kHz, 5 min) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
